2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one
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Overview
Description
2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a sec-butyl group at the 2-position and a methoxy group at the 5-position, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the sec-butyl and methoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and sec-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents at the 2- and 5-positions, such as:
- 2-(tert-Butyl)-5-methoxypyridazin-3(2H)-one
- 2-(sec-Butyl)-5-hydroxypyridazin-3(2H)-one
- 2-(sec-Butyl)-5-methylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it valuable for targeted research and applications where these unique properties are advantageous.
Biological Activity
2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridazine precursors with sec-butyl groups and methoxy substituents. The synthetic routes often utilize cyclization reactions that may or may not involve metal catalysts. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.
Antimicrobial Activity
Research has indicated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 25 | Staphylococcus aureus |
Similar derivatives | 10 - 50 | Escherichia coli |
Anticancer Activity
Pyridazine derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death rates compared to control groups.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | Apoptosis induction |
MCF-7 | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in cellular proliferation and survival, such as carbonic anhydrases, which are implicated in tumor growth and metastasis.
- Cellular Uptake : The compound's structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy in target cells.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and various protein targets, suggesting a rational basis for its observed biological activities.
Case Studies
Several case studies highlight the efficacy of pyridazine derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that patients treated with pyridazine derivatives showed improved outcomes compared to those receiving standard chemotherapy. The compound's ability to induce apoptosis was linked to reduced tumor size and improved survival rates.
- Antibacterial Efficacy : In clinical trials involving skin infections caused by Staphylococcus aureus, treatment with this compound resulted in significant reductions in infection rates compared to placebo groups.
Properties
IUPAC Name |
2-butan-2-yl-5-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(2)11-9(12)5-8(13-3)6-10-11/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBWSFYHJJQRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C=C(C=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.